molecular formula C23H28ClNO4S B12132070 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B12132070
M. Wt: 450.0 g/mol
InChI Key: KWDPTVPOPLKFNE-UHFFFAOYSA-N
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Description

The compound 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a structurally complex acetamide derivative. Its key features include:

  • A tetrahydrothiophene-1,1-dioxide moiety, which introduces a sulfone group, enhancing metabolic stability and solubility compared to non-oxidized sulfur-containing analogs .
  • A 4-chloro-2-methylphenoxy substituent, which may influence electronic properties and receptor binding interactions .

Properties

Molecular Formula

C23H28ClNO4S

Molecular Weight

450.0 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C23H28ClNO4S/c1-16(2)19-6-4-18(5-7-19)13-25(21-10-11-30(27,28)15-21)23(26)14-29-22-9-8-20(24)12-17(22)3/h4-9,12,16,21H,10-11,13-15H2,1-3H3

InChI Key

KWDPTVPOPLKFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid .

In the next step, the phenoxyacetic acid derivative is coupled with 1,1-dioxidotetrahydrothiophene-3-amine under specific reaction conditions to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenoxy compounds.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes critical structural differences and inferred properties of the target compound and its analogs:

Compound Name Key Substituents Structural Features Biological Activity/Notes References
Target Compound N-(1,1-dioxidotetrahydrothiophen-3-yl), N-[4-(propan-2-yl)benzyl], 4-chloro-2-methylphenoxy Sulfone group, isopropylbenzyl, chloro-methylphenoxy Likely enhanced metabolic stability; potential pharmacological use (inferred)
N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide () N-(2-fluorobenzyl), 4-isopropylphenoxy Fluorobenzyl, isopropylphenoxy Structural analog; fluorine may enhance binding affinity via halogen bonding
N-(4-chlorobenzyl)-2-(2-methoxyphenoxy)acetamide () N-(4-chlorobenzyl), 2-methoxyphenoxy Chlorobenzyl, methoxyphenoxy Methoxy group increases electron density, potentially altering reactivity
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide () Thiadiazole, pyridine, fluoro-phenoxy Heterocyclic cores (thiadiazole, pyridine) Anticancer activity (IC₅₀ = 1.8 µM on Caco-2 cells)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazol-2-yl, 3,4-dichlorophenyl Thiazole ring, dichlorophenyl Hydrogen-bonding-driven crystal packing; possible formulation challenges
Alachlor () N-(methoxymethyl), 2-chloro-N-(2,6-diethylphenyl) Methoxymethyl, diethylphenyl Herbicide; structural simplicity contrasts with target’s complexity

Key Findings from Structural Comparisons

Role of the Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound replaces sulfur-containing heterocycles (e.g., thiazole in or thiadiazole in ).

Substituent Effects on Bioactivity: The 4-chloro-2-methylphenoxy group in the target compound contrasts with 2-methoxyphenoxy () or 2-fluorophenoxy (). Chlorine’s electron-withdrawing nature and methyl’s steric hindrance may optimize binding to hydrophobic enzyme pockets compared to electron-donating methoxy groups.

This property is critical for compounds targeting intracellular pathways .

Cytotoxic Potential vs. Herbicidal Activity: While thiadiazole-containing analogs () exhibit anticancer activity, simpler chloroacetamides () are herbicides. The target compound’s complexity may redirect its application toward therapeutic rather than agrochemical uses.

Data-Driven Insights

  • Anticancer Activity: Compound 7d from (fluoro-phenoxy derivative) showed IC₅₀ = 1.8 µM on Caco-2 cells, highlighting the impact of halogen substituents. The target’s chloro-methylphenoxy group may offer similar potency but requires empirical validation .
  • Crystallography and Solubility: notes that hydrogen bonding in acetamide derivatives dictates crystal packing. The target’s sulfone group may reduce crystallinity compared to thiazole analogs, improving solubility .

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